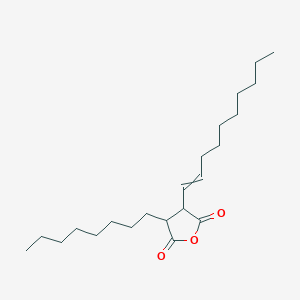![molecular formula C14H22 B14305231 5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene CAS No. 112498-98-3](/img/structure/B14305231.png)
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene is a unique organic compound characterized by its spirocyclic structure. This compound contains a cyclopropyl group and a butyl group attached to a heptene ring, forming a spiro linkage. The spirocyclic structure is known for its rigidity and unique chemical properties, making it an interesting subject for research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene involves several steps, typically starting with the formation of the cyclopropyl group. One common method is the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide to produce spiro[cyclopropane-1,9′-fluorene] with a yield of 70% . The cyclopropyl group can then be further modified to introduce the butyl and heptene groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the cyclopropyl and butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural properties.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating specific pathways. The rigidity of the spiro structure also contributes to its stability and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: Synthesized through degage cyclization and known for its unique chemical properties.
Uniqueness
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene stands out due to its specific combination of a butyl group, cyclopropyl group, and spirocyclic heptene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
112498-98-3 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
6-butyl-7-cyclopropylspiro[2.4]hept-6-ene |
InChI |
InChI=1S/C14H22/c1-2-3-4-11-7-8-14(9-10-14)13(11)12-5-6-12/h12H,2-10H2,1H3 |
InChI Key |
IOBYXWYGXYOCIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2(CC1)CC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


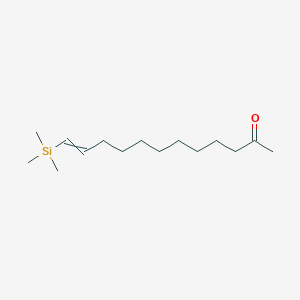
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)
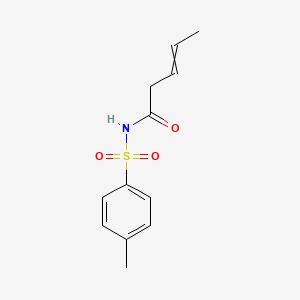
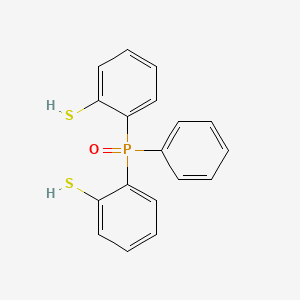
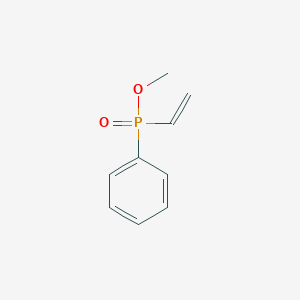
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
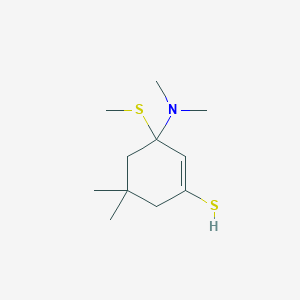
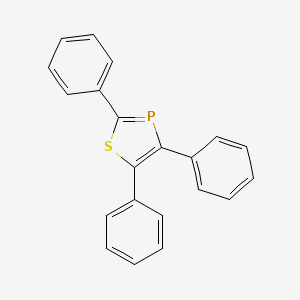
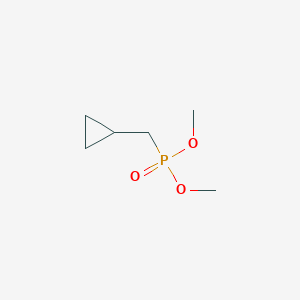

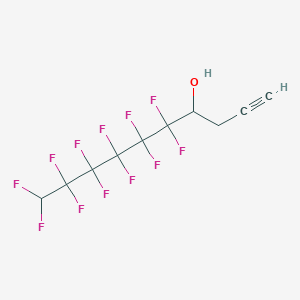
![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
